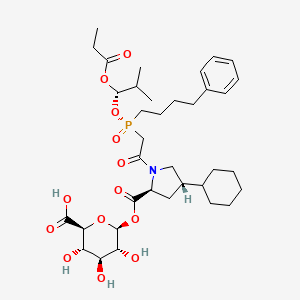
Fosinopril Acyl-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosinopril Acyl-Beta-D-Glucuronide is a biochemical compound with the molecular formula C36H54NO13P and a molecular weight of 739.79 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .
Preparation Methods
The preparation of Fosinopril Acyl-Beta-D-Glucuronide involves synthetic routes that typically include the esterification of Fosinopril with Beta-D-Glucuronic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the acyl-glucuronide bond . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
Fosinopril Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Fosinopril Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used in the study of biochemical pathways and the synthesis of complex molecules.
Biology: The compound is utilized in proteomics research to understand protein interactions and functions.
Medicine: While not used therapeutically, it helps in the research of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Fosinopril Acyl-Beta-D-Glucuronide involves its hydrolysis to Fosinoprilat, the active metabolite. Fosinoprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Fosinopril Acyl-Beta-D-Glucuronide can be compared with other similar compounds such as:
Fosinoprilat Acyl-Beta-D-Glucuronide: Similar in structure but differs in the ester linkage.
Mycophenolic acid-Beta-D-Glucuronide: Used in immunosuppressive regimens and has a different therapeutic application.
The uniqueness of this compound lies in its specific use in proteomics research and its role in studying the metabolism of ACE inhibitors .
Properties
Molecular Formula |
C36H54NO13P |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54NO13P/c1-4-28(39)47-35(22(2)3)50-51(46,18-12-11-15-23-13-7-5-8-14-23)21-27(38)37-20-25(24-16-9-6-10-17-24)19-26(37)34(45)49-36-31(42)29(40)30(41)32(48-36)33(43)44/h5,7-8,13-14,22,24-26,29-32,35-36,40-42H,4,6,9-12,15-21H2,1-3H3,(H,43,44)/t25-,26+,29+,30+,31-,32+,35+,36+,51-/m1/s1 |
InChI Key |
XOPCQNUVMYZIGF-IFMOXKSWSA-N |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4CCCCC4 |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


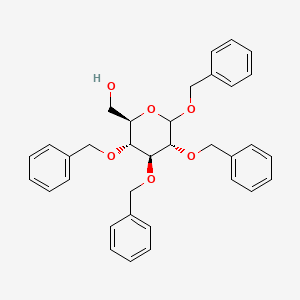
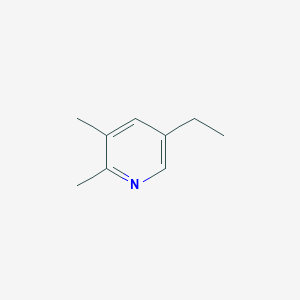
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
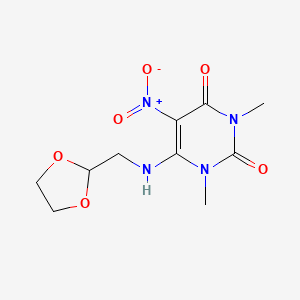
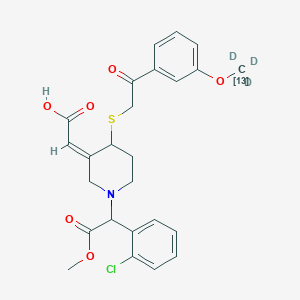
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
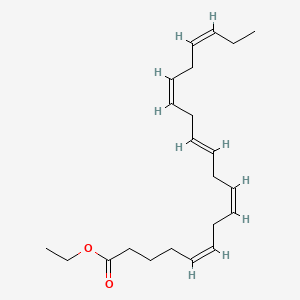
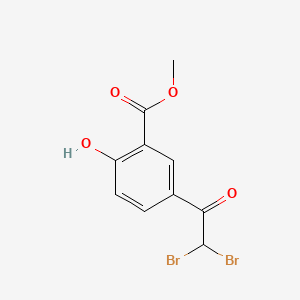
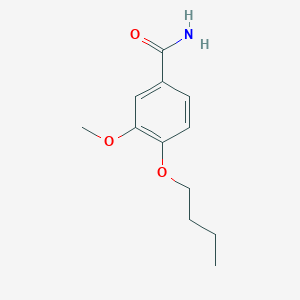


![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)

